molecular formula C17H18ClNO4S B2608463 Methyl N-(3-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate CAS No. 425413-10-1

Methyl N-(3-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate

Cat. No. B2608463
CAS RN: 425413-10-1
M. Wt: 367.84
InChI Key: PVDLOPJDUOUKFF-UHFFFAOYSA-N
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Description

Methyl N-(3-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate, also known as Methyl 2-[(3-chloro-2-methylphenyl)amino]-2-methylpropanoate, is a chemical compound that has gained significant attention in scientific research. It is commonly used as a reagent in organic synthesis and has been studied for its potential applications in various fields. In

Scientific Research Applications

Biomedical Devices and Sensing

The ability to rapidly deploy and morph structures is crucial for applications in biomechanics sensing, surgery, and biopsy. Researchers have explored electromagnetic actuation and mechanics-guided three-dimensional (3D) assembly to create deployable and morphable 3D mesostructures. These structures, made from inorganic materials, can change shape significantly upon external stimuli. They hold promise for multimodal biomedical devices, allowing simultaneous measurements of parameters like thermal conductivities in bilayer films .

Antiviral Agents

Indole derivatives, including our compound, have shown antiviral activity. For instance, methyl 6-amino-4-isobutoxy-1 H -indole-2-carboxylate exhibited inhibitory activity against influenza A. Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1 H -indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potency against Coxsackie B4 virus .

Chemical Intermediates

“Methyl N-(3-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate” serves as an intermediate in the synthesis of other compounds. For example, it contributes to the preparation of 2,6-dichlorotoluene, which has applications in various chemical processes .

Regeneration of Catalysts

Methyl chloroacetate, a related compound, plays a role in regenerating the PdCl2-CuCl2/activated carbon catalyst used for dimethyl carbonate synthesis. This regeneration process is essential for sustainable catalysis .

Organic Synthesis

The benzylic position in aromatic compounds is a site of interest. Reactions at this position can involve nucleophilic substitution (SN1 or SN2) due to resonance-stabilized carbocations. Our compound’s benzylic position may participate in similar reactions, contributing to organic synthesis .

Nuclear Magnetic Resonance (NMR) Studies

Researchers use NMR spectroscopy to study the structure and behavior of organic compounds. While not a direct application, understanding the NMR spectra of our compound provides valuable insights for its characterization and potential interactions .

properties

IUPAC Name

methyl 2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4S/c1-12-7-9-14(10-8-12)24(21,22)19(11-17(20)23-3)16-6-4-5-15(18)13(16)2/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDLOPJDUOUKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=C(C(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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